![molecular formula C15H10Cl2N2O2S B2445733 3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 391218-21-6](/img/structure/B2445733.png)
3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a benzothiazole group, and two chloro groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The molecule also contains two chloro groups attached to the benzene ring and a methoxy group attached to the benzothiazole ring .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amide, benzothiazole, and chloro groups. The chloro groups, in particular, might make the compound susceptible to further reactions, such as nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might contribute to its stability, while the chloro groups might make it more reactive .
Scientific Research Applications
Antihyperglycemic Agents
A study by Nomura et al. (1999) explored benzamide derivatives for their potential as antidiabetic agents, leading to the identification of specific compounds with promising activity against diabetes mellitus. Although not the exact compound , this research highlights the broader class of benzamide derivatives, including benzothiazolyl variants, in the development of treatments for metabolic disorders (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, Awano, 1999).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives incorporating benzothiazole moieties, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This suggests the potential application of benzothiazole benzamide derivatives in developing new antimicrobial agents (Patel, Agravat, Shaikh, 2011).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzothiazoles with significant anti-inflammatory and analgesic activities, indicating their potential use in treating conditions such as Alzheimer's disease (Abu‐Hashem, Al-Hussain, Zaki, 2020).
Liquid Crystal Materials
Research by Ha et al. (2010) into benzothiazole-based liquid crystals suggests the application of such compounds in materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices (Ha, Koh, Lee, Yeap, Lin, Ong, 2010).
Corrosion Inhibitors
Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions, demonstrating their potential in protecting industrial materials against corrosion. This research underscores the utility of such compounds in extending the lifespan of metal components in harsh chemical environments (Hu, Yan-bin, Ma, Zhu, Jun, Chao, Cao, 2016).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide are various enzymes involved in bacterial metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival.
Mode of Action
3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide interacts with these enzymes, inhibiting their function . This inhibition disrupts the normal metabolic processes of the bacteria, leading to their death or growth inhibition.
Biochemical Pathways
The compound affects several biochemical pathways in bacteria. For instance, it inhibits the synthesis of folic acid by targeting dihydropteroate synthase and dihydrofolate reductase . Folic acid is essential for the synthesis of nucleotides in bacteria. By inhibiting these enzymes, the compound disrupts DNA replication, leading to bacterial death .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and survival. By disrupting key metabolic processes, the compound effectively kills bacteria or inhibits their growth .
properties
IUPAC Name |
3,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-11-2-3-12-13(7-11)22-15(18-12)19-14(20)8-4-9(16)6-10(17)5-8/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQMGLSEZUUZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
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